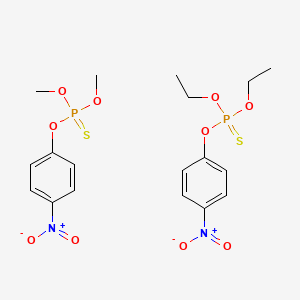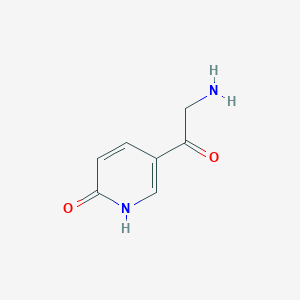iridium(III)](/img/structure/B13781928.png)
Bis[2-(1-isoquinolinyl-N)phenyl-C](2,4-pentanedionato-O2,O4)iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) is a complex organometallic compound with significant applications in various fields, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency as a red dopant material, making it a valuable component in the development of advanced display technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(1-isoquinolinyl)phenyl and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) involves its ability to act as a phosphorescent emitter. The compound’s iridium center facilitates intersystem crossing, allowing for efficient triplet state formation and emission of red light. This property is particularly valuable in OLED applications, where high efficiency and stability are required .
Comparison with Similar Compounds
Similar Compounds
- Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)
- Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
Uniqueness
Compared to similar compounds, Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) exhibits superior photophysical properties, including higher quantum efficiency and longer emission lifetime. These characteristics make it a preferred choice for applications requiring high-performance red emitters .
Properties
Molecular Formula |
C35H27IrN2O2 |
|---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
iridium(3+);pentane-2,4-dione;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H7O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3H,1-2H3;/q3*-1;+3 |
InChI Key |
YQJQHDCOEYBBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
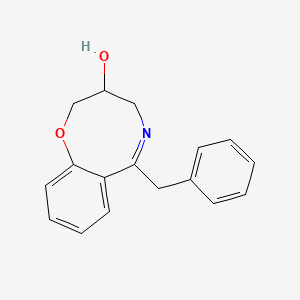
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
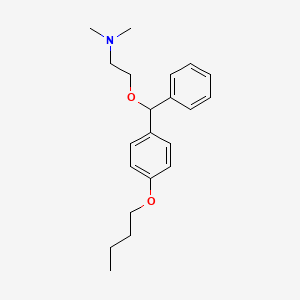
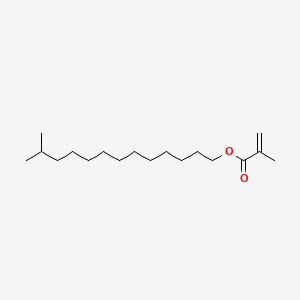
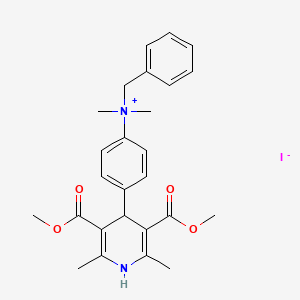
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
